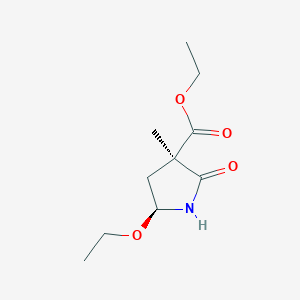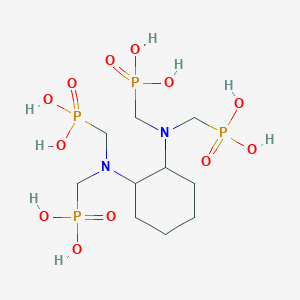
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid is a chemical compound with the molecular formula C6H20N2O12P4. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound is a white crystalline solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid:
Formaldehyde and Ethylenediamine Route: This method involves the nucleophilic addition of formaldehyde to ethylenediamine, forming hydroxymethylamine. This intermediate is then esterified with the hydrolysis product of phosphorus trichloride (PCl3).
Ethylenediamine and Phosphorus Trichloride Route: Ethylenediamine is reacted with phosphorus trichloride under controlled temperature conditions (40-60°C), followed by the addition of formaldehyde solution.
Industrial Production Methods
The industrial production of this compound typically follows the second synthetic route due to its higher yield and purity. The process involves:
- Dissolving ethylenediamine in water.
- Adding phosphorus trichloride under cooling.
- Gradually adding formaldehyde solution while maintaining the temperature.
- Heating the mixture to complete the reaction.
- Neutralizing the reaction mixture with sodium phosphate to adjust the pH .
Analyse Des Réactions Chimiques
Types of Reactions
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it an effective chelating agent.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as Cu²⁺, Fe³⁺, and Ca²⁺ in aqueous solutions.
Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.
Major Products
Chelation: Metal-phosphonate complexes.
Hydrolysis: Phosphonic acid derivatives and amines.
Applications De Recherche Scientifique
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and treatment.
Mécanisme D'action
The mechanism of action of ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the formation of metal ion precipitates and prevent scale formation in industrial systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but lower chelation strength compared to ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher chelation strength than EDTA but still lower than this compound.
Uniqueness
This compound is unique due to its exceptionally high chelation strength, making it more effective in applications requiring strong metal ion binding .
Propriétés
Numéro CAS |
28698-30-8 |
|---|---|
Formule moléculaire |
C10H26N2O12P4 |
Poids moléculaire |
490.21 g/mol |
Nom IUPAC |
[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H26N2O12P4/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
Clé InChI |
ULGNICUDPHHGGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


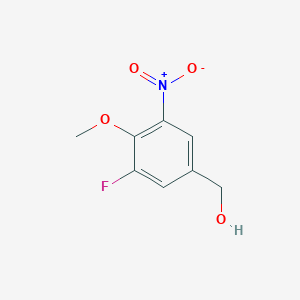
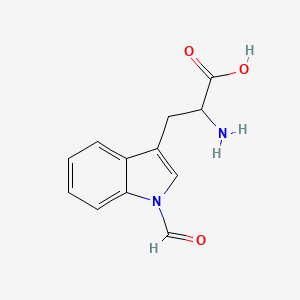
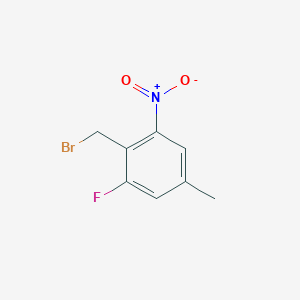

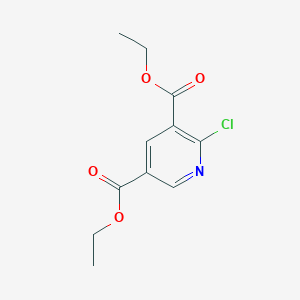
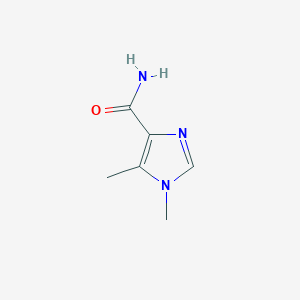
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
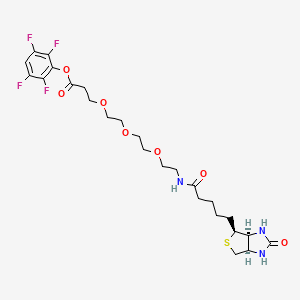
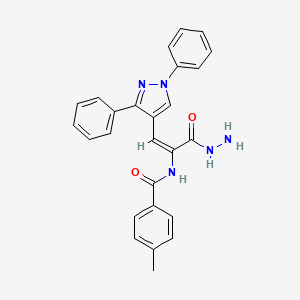
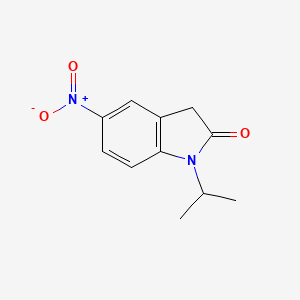
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)
